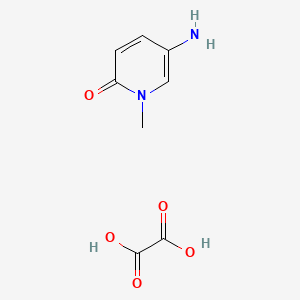
5-Amino-1-methylpyridin-2(1H)-one oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1-methylpyridin-2(1H)-one oxalate is a chemical compound with a pyridine ring structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methylpyridin-2(1H)-one oxalate typically involves the reaction of 5-amino-1-methylpyridin-2(1H)-one with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
5-Amino-1-methylpyridin-2(1H)-one oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
5-Amino-1-methylpyridin-2(1H)-one oxalate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 5-Amino-1-methylpyridin-2(1H)-one oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
類似化合物との比較
Similar Compounds
- 5-Amino-1-methylpyridin-2(1H)-one
- 5-Amino-1-methylpyridin-2(1H)-one hydrochloride
- 5-Amino-1-methylpyridin-2(1H)-one sulfate
Uniqueness
5-Amino-1-methylpyridin-2(1H)-one oxalate is unique due to its oxalate salt form, which can influence its solubility and reactivity. This makes it distinct from other similar compounds and can affect its applications in research and industry.
生物活性
5-Amino-1-methylpyridin-2(1H)-one oxalate is a compound of interest in pharmacological and biochemical research due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of pyridine, characterized by the presence of an amino group and a methyl group on the pyridine ring. Its molecular formula is C7H8N2O3, and it exists as an oxalate salt, which may influence its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to oxidative stress and amino acid metabolism. For instance, it may interact with D-amino acid oxidase, leading to altered metabolic fluxes and potentially beneficial effects on cellular health.
- Cell Signaling Modulation : It modulates cell signaling pathways that regulate oxidative stress responses. This modulation can enhance the expression of genes associated with antioxidant defenses, thereby protecting cells from oxidative damage.
Biological Activities
The compound exhibits several notable biological activities:
Case Studies and Experimental Data
Several studies have explored the biological effects of this compound:
- Oxidative Stress Studies : In vitro experiments demonstrated that treatment with the compound resulted in reduced levels of oxidative stress markers in cultured cells. This suggests a protective role against oxidative damage .
- Inflammation Models : Animal studies indicated that administration of this compound led to decreased levels of inflammatory markers in models of induced inflammation, supporting its potential as an anti-inflammatory agent .
- Toxicology Assessments : Toxicological evaluations revealed that while lower doses were beneficial, higher doses could lead to cellular toxicity, highlighting the importance of dosage in therapeutic applications .
Summary Table of Biological Activities
特性
IUPAC Name |
5-amino-1-methylpyridin-2-one;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.C2H2O4/c1-8-4-5(7)2-3-6(8)9;3-1(4)2(5)6/h2-4H,7H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBSPXBKMZHOHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)N.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













